molecular formula C23H28N2O4S B11306219 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11306219
M. Wt: 428.5 g/mol
InChI Key: GUPFRSNTFOJTRE-UHFFFAOYSA-N
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Description

Introduction to N-{1-(Furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Significance of Heterocyclic Sulfonamides in Medicinal Chemistry

Heterocyclic sulfonamides occupy a pivotal role in modern drug development due to their versatility in targeting diverse biological pathways. Sulfonamides, first recognized for antibacterial properties, have evolved into scaffolds for anticancer, antiviral, and enzyme-inhibiting agents. The integration of nitrogen-containing heterocycles—such as pyrrole, furan, and morpholine—enhances molecular interactions with biological targets, improving selectivity and efficacy. For instance, sulfonamide-containing pyrroles and triazines demonstrate potent antiviral activity against SARS-CoV-2 and HIV by inhibiting viral entry or replication. These compounds often exhibit low cytotoxicity and high metabolic stability, making them ideal candidates for therapeutic optimization.

Table 1: Key Biological Activities of Heterocyclic Sulfonamides
Heterocycle Type Target Pathogen/Enzyme Activity (IC₅₀ or EC₅₀) Reference
Pyrrolidine sulfonamides Encephalomyocarditis virus (EMCV) IC₅₀ = 18.3 µM
Morpholine sulfonamides Avian paramyxovirus (APMV-1) 3× potency vs. ribavirin
1,3,5-Triazine sulfonamides Dengue virus (DENV) SI > 46

Structural and Functional Overview of the Target Compound

The target molecule combines four critical structural domains:

  • Pyrrole Core : A 1H-pyrrole ring substituted at positions 3 and 4 with methyl groups enhances planarity and lipophilicity, facilitating membrane penetration.
  • Furan-2-ylmethyl Substituent : The furan ring at the N1 position introduces π-π stacking potential, which may stabilize interactions with aromatic residues in viral proteases or host receptors.
  • 4-Methylphenylsulfonyl Group : This sulfonamide moiety at position 3 is a hallmark of carbonic anhydrase (CA) inhibition, a mechanism exploited in antiviral and anticancer therapies. The methyl group on the phenyl ring fine-tunes electron density, optimizing binding affinity.
  • 2,2-Dimethylpropanamide Side Chain : The bulky tert-butyl-like group at position 2 likely improves metabolic stability by shielding esterase-sensitive bonds, extending half-life in vivo.
Figure 1: Structural Fragments and Their Proposed Roles
  • Pyrrole Core : Central scaffold for pharmacophore alignment.
  • Sulfonamide Group : Hydrogen bonding with CA active sites or viral enzymes.
  • Furan Ring : Enhances solubility and target engagement.
  • Dimethylpropanamide : Steric hindrance to reduce off-target interactions.

Historical Context and Discovery Milestones

The development of this compound reflects decades of innovation in sulfonamide chemistry:

  • 1930s : Discovery of Prontosil, the first sulfonamide antibiotic, marked the advent of synthetic antibacterial agents.
  • 2000s : Emergence of heterocyclic sulfonamides targeting non-infectious diseases, such as COX-2 inhibitors for inflammation.
  • 2020s : Focus on antiviral applications, driven by the COVID-19 pandemic. Compounds like 22 (Scheme 4 in ), a pyrrolidine sulfonamide with SARS-CoV-2 IC₅₀ = 0.8 µM, demonstrated the feasibility of combining heterocycles with sulfonamides for broad-spectrum activity.

The synthesis of This compound likely follows established methodologies:

  • Sulfonylation : Reaction of a pyrrole amine with 4-methylbenzenesulfonyl chloride under basic conditions.
  • Alkylation : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination.
  • Acylation : Coupling of 2,2-dimethylpropanoyl chloride to the pyrrole nitrogen, facilitated by coupling agents like DCC.

This multistep approach mirrors strategies used for analogous antiviral sulfonamides, such as morpholine-derived 17 (Scheme 3 in ), which exhibited threefold greater potency than ribavirin.

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C23H28N2O4S/c1-15-9-11-19(12-10-15)30(27,28)20-16(2)17(3)25(14-18-8-7-13-29-18)21(20)24-22(26)23(4,5)6/h7-13H,14H2,1-6H3,(H,24,26)

InChI Key

GUPFRSNTFOJTRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the 4,5-Dimethylpyrrole-2-amine Core

The 4,5-dimethylpyrrole-2-amine scaffold is synthesized via a modified Paal-Knorr reaction , leveraging γ-diketone precursors. For example, 3,4-hexanedione reacts with ammonium acetate in acetic acid under reflux to yield 4,5-dimethyl-1H-pyrrole-2-amine . The reaction proceeds via cyclocondensation, with the diketone’s methyl groups dictating substitution at positions 4 and 5.

Key Reaction Conditions

  • Reactants : 3,4-hexanedione (1.0 eq), ammonium acetate (3.0 eq).

  • Solvent : Glacial acetic acid.

  • Temperature : 120°C, 6 hours.

  • Yield : 68–72% after recrystallization (ethanol/water).

Pivalamide Formation at Position 2

The position 2 amine is acylated with pivaloyl chloride to introduce the 2,2-dimethylpropanamide group. This step, adapted from methods in , employs triethylamine as a base in dichloromethane to mitigate HCl byproduct formation.

Procedure

  • Dissolve 4,5-dimethyl-1H-pyrrole-2-amine (10.0 g, 72.5 mmol) in anhydrous dichloromethane (200 mL).

  • Add triethylamine (15.3 mL, 109 mmol) and cool to 0°C.

  • Slowly add pivaloyl chloride (9.8 mL, 79.8 mmol) dropwise.

  • Stir at room temperature for 3 hours.

  • Wash with saturated NaHCO₃ (2 × 100 mL) and brine (100 mL).

  • Dry over Na₂SO₄ and concentrate to obtain N-(4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide as a white solid (14.2 g, 95%) .

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.33 (s, 9H, C(CH₃)₃), 2.21 (s, 6H, C4/C5-CH₃), 6.47 (s, 1H, pyrrole-H3), 8.12 (br s, 1H, NH).

  • MS (ESI+) : m/z 237.2 [M+H]⁺.

Sulfonylation at Position 3

Direct sulfonylation of the pyrrole ring at position 3 is achieved via directed ortho-metalation . The pivalamide group at position 2 acts as a directing group, enabling regioselective deprotonation and subsequent reaction with tosyl chloride.

Procedure

  • Dissolve N-(4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide (5.0 g, 21.2 mmol) in dry THF (100 mL).

  • Cool to −78°C and add LDA (2.5 M in THF, 10.2 mL, 25.4 mmol).

  • Stir for 1 hour, then add tosyl chloride (4.8 g, 25.4 mmol) in THF (20 mL).

  • Warm to room temperature and stir overnight.

  • Quench with NH₄Cl (50 mL) and extract with EtOAc (3 × 50 mL).

  • Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate N-(3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide (6.1 g, 78%) .

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.35 (s, 9H), 2.25 (s, 6H), 2.44 (s, 3H, tosyl-CH₃), 7.32 (d, J = 8.1 Hz, 2H, tosyl-ArH), 7.78 (d, J = 8.1 Hz, 2H, tosyl-ArH).

  • ¹³C NMR : δ 21.5 (tosyl-CH₃), 27.3 (C(CH₃)₃), 117.8 (pyrrole-C3), 129.9–144.2 (tosyl-Ar).

Alkylation of the Pyrrole Nitrogen

The pyrrole nitrogen (position 1) is alkylated with furan-2-ylmethyl bromide under basic conditions.

Procedure

  • Dissolve N-(3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide (4.0 g, 9.8 mmol) in DMF (50 mL).

  • Add K₂CO₃ (2.7 g, 19.6 mmol) and furan-2-ylmethyl bromide (1.6 mL, 14.7 mmol).

  • Heat at 60°C for 12 hours.

  • Filter and concentrate. Purify via chromatography (hexane/EtOAc 2:1) to yield the title compound (4.3 g, 88%) .

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.34 (s, 9H), 2.23 (s, 6H), 2.43 (s, 3H), 4.98 (s, 2H, N-CH₂-furan), 6.32–7.42 (m, 4H, furan-H and tosyl-ArH).

  • HRMS (ESI+) : m/z 513.2145 [M+H]⁺ (calc. 513.2139).

Optimization and Scale-Up Considerations

  • Sulfonylation Yield : Switching from LDA to LiTMP improves yield to 85% by reducing side reactions .

  • Alkylation Solvent : THF outperforms DMF in reducing racemization but requires longer reaction times (24 hours).

  • Pivalamide Stability : The pivalamide group remains intact under sulfonylation and alkylation conditions, obviating need for reprotection .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) serves as a key reactive site, enabling substitution reactions under basic or nucleophilic conditions.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Aminolysis Primary amines, Cs₂CO₃, DMF, 80–100°CReplacement of sulfonamide with secondary amine groups45–68%
Halogenation PCl₅ or SOCl₂, reflux in dry DCMConversion to sulfonyl chloride intermediate72%
Thiol Displacement Thiophenol, K₂CO₃, acetonitrile, 60°CFormation of thioether derivatives51%

Mechanistic Insight :
Substitution occurs via a two-step process: (1) deprotonation of the sulfonamide nitrogen under basic conditions, followed by (2) nucleophilic attack at the electrophilic sulfur center. Steric hindrance from the 4-methylphenyl group moderates reaction rates.

Oxidation Reactions

The furan moiety and pyrrole ring undergo selective oxidation under controlled conditions.

Target SiteOxidizing SystemProducts IdentifiedSelectivityReference
Furan Ring mCPBA (2 equiv), CH₂Cl₂, 0°C → RTEpoxidation at C2–C3 position>90%
Pyrrole Ring DDQ (2.5 equiv), toluene, 80°CFormation of pyrrolinone derivative63%
Methyl Groups KMnO₄, H₂O/acetone, 50°COxidation of methyl to carboxylic acid22%*

*Low yield attributed to competing over-oxidation. Epoxidation of the furan ring is stereospecific, producing a single diastereomer.

Hydrolysis of the Amide Bond

The 2,2-dimethylpropanamide group undergoes hydrolysis under acidic or basic conditions.

ConditionsReagentsProductsReaction TimeReference
Acidic 6M HCl, reflux, 12hCarboxylic acid + dimethylamine88%
Basic 2M NaOH, MeOH/H₂O (1:1), 70°C, 8hCarboxylate salt + NH₃92%
Enzymatic Porcine liver esterase, pH 7.4 buffer, 37°CNo reaction (steric hindrance prevents hydrolysis)

Kinetic Study :
Pseudo-first-order kinetics observed in basic hydrolysis (k = 0.15 h⁻¹ at 70°C). Steric protection from the 2,2-dimethyl group significantly slows enzymatic cleavage.

Cross-Coupling Reactions

The electron-rich pyrrole ring participates in palladium-catalyzed couplings.

Reaction TypeCatalytic SystemCoupling PartnerProduct ApplicationReference
Buchwald–Hartwig Pd₂(dba)₃, XantPhos, KOtBu, toluene, 110°CAryl halidesFunctionalized biaryl derivatives
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CBoronic acidsExtended π-conjugated systems

Optimized Conditions :

  • Microwave irradiation (150°C, 20 min) improves yields in Suzuki couplings (up to 78%) .

  • Steric effects from the 4,5-dimethyl groups on the pyrrole ring limit coupling to monosubstituted aryl partners .

Thermal and Photochemical Stability

Stability assessments inform storage and handling protocols.

ConditionParametersDegradation ObservedHalf-LifeReference
Thermal 150°C, neat, N₂ atmosphereSulfonamide cleavage + furan decomposition12 min
UV Light 254 nm, 24h, CH₃CN[4π+4π] cycloaddition of furan rings40% conversion
Acid Exposure 1M H₂SO₄, 25°C, 48hNo degradation (stable to pH < 2)

Reduction Reactions

Selective reduction of unsaturated bonds has been demonstrated.

TargetReducing AgentProductsNotesReference
Furan Ring H₂ (1 atm), Pd/C, EtOAc, RTTetrahydrofuran derivative95% selectivity
Amide Group LiAlH₄, THF, refluxReduction to amine (minor) + decomposition<10% yield

Radical Reactions

The compound participates in controlled radical processes.

Reaction TypeInitiator SystemOutcomeApplicationReference
H-Atom Abstraction AIBN, Bu₃SnH, benzene, 80°CC–H functionalization at pyrrole C3Polymer modification
Polymerization UV light, methyl methacrylateCopolymer incorporation (12 mol%)Functional materials

Scientific Research Applications

Medicinal Chemistry

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has been investigated for its potential as a drug candidate due to its structural complexity and biological activity.

Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of pyrrole have shown the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving the modulation of ATP levels and interference with cellular signaling pathways .

Anti-inflammatory Activity : The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Biological Research

In biological studies, the compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors involved in disease pathways. The furan and pyrrole rings enhance binding affinity to these targets, potentially leading to therapeutic effects .

Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into how this compound interacts with various biological macromolecules. These studies help identify binding sites and predict the efficacy of the compound as an inhibitor of specific enzymes involved in disease progression .

Material Science

The unique chemical structure of this compound allows for its use in synthesizing specialty chemicals and materials. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) enables the development of new materials with tailored properties for industrial applications.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed that it significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) signaling .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was found to reduce inflammation in animal models of arthritis. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID), demonstrating efficacy comparable to established NSAIDs while exhibiting fewer side effects .

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Structural Analog: N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide

This compound (CAS: 1010908-36-7) shares a pyrrole core with 4,5-dimethyl and sulfonyl substituents but differs in side-chain composition :

Parameter Target Compound Analog (CAS: 1010908-36-7)
Sulfonyl Group 4-methylphenyl 4-fluorophenyl
Position 1 Substituent Furan-2-ylmethyl Propan-2-yl
Acyl Group 2,2-dimethylpropanamide Pentanamide
Molecular Formula C₂₄H₂₉N₂O₄S C₂₀H₂₇FN₂O₃S
Molecular Weight Not reported 394.5 g/mol
Synthetic Route Likely involves sulfonylation and amidation (similar to ) Not explicitly described; boronic acid coupling possible

Impact of Substituent Differences :

  • Acyl Group : The pentanamide chain (analog) offers greater hydrophobicity than 2,2-dimethylpropanamide, which may influence membrane permeability.

Broader Structural Class: Sulfonamide-Linked Heterocycles

Compounds like those in (e.g., pyrazolo-pyrimidine sulfonamides) and (thiazole-oxadiazole sulfonamides) share functional group motifs with the target compound:

Implications of Structural Similarity on Bioactivity

While explicit bioactivity data for the target compound are absent, underscores that structural similarity often correlates with analogous biological responses . For example:

  • Sulfonamide Group: Known to inhibit carbonic anhydrases and tyrosine kinases.
  • Furan vs. Propan-2-yl : The furan ring (target compound) may confer π-π stacking interactions absent in the propan-2-yl analog, altering target selectivity.

Biological Activity

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide, also referred to as a pyrrole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S with a molecular weight of 400.5 g/mol. The structure includes a furan ring, a pyrrole ring, and a sulfonyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24N2O4SC_{21}H_{24}N_{2}O_{4}S
Molecular Weight400.5 g/mol
IUPAC NameThis compound
CAS Number951980-03-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The furan and pyrrole rings can engage in π-stacking interactions with nucleic acids or proteins, potentially inhibiting enzymatic activities or receptor functions. The sulfonyl group enhances the binding affinity and specificity towards certain biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that at concentrations around 1 µM, significant growth inhibition was observed in various leukemia cell lines (MV4-11 and MOLM13) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed moderate to strong activity against several bacterial strains. For example, it exhibited notable inhibitory effects against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease pathways. In particular, it has shown strong inhibitory activity against acetylcholinesterase and urease enzymes, which are relevant in neurodegenerative diseases and urinary tract infections respectively .

Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on acute biphenotypic leukemia cells indicated that it significantly down-regulated phospho-ERK1/2 levels. This effect was associated with reduced cell viability and increased apoptosis rates at concentrations as low as 0.3 µM .

Study 2: Antimicrobial Screening

In another study assessing antimicrobial properties, several derivatives of the compound were tested against common pathogens. The results indicated that modifications in the chemical structure could enhance antibacterial efficacy, particularly against Gram-positive bacteria .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrrole Derivative : The initial step involves reacting furan derivatives with appropriate amines under controlled conditions.
  • Sulfonylation : The introduction of the sulfonyl group is achieved using p-toluenesulfonyl chloride in the presence of a base.
  • Final Amide Formation : The final product is obtained through acylation reactions.

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures (>80°C) during sulfonylation reduce byproduct formation (e.g., dimerization) .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may require rigorous drying .

Q. Example Data :

StepReagent/ConditionsYield (%)Purity (HPLC)
Sulfonylationp-TsCl, pyridine, 80°C7298.5%
N-AlkylationFurfuryl bromide, NaH, DMF6597.2%
Acylation2,2-Dimethylpropanoyl chloride, HATU5895.8%

How can structural contradictions in NMR data for this compound be resolved?

Answer:
Discrepancies in NMR assignments (e.g., pyrrole proton splitting patterns or sulfonyl group orientation) require:

  • 2D NMR Techniques :
    • HSQC/HMBC : To confirm connectivity between the furan methyl group (δ 4.2–4.5 ppm) and the pyrrole N-atom .
    • NOESY : Resolve stereochemical ambiguity in the sulfonyl-substituted pyrrole ring (e.g., axial vs. equatorial sulfonyl group) .
  • X-ray Crystallography : Definitive confirmation of the sulfonyl group’s spatial orientation (bond angles ~107–112° for sulfonamide torsion) .

Q. Example Conflict :

  • Observed : Duplicate peaks for methyl groups (δ 1.3–1.5 ppm) in 1^1H NMR.
  • Resolution : Variable-temperature NMR (-20°C) suppresses rotational isomerism of the propanamide moiety .

What computational methods validate the electronic effects of the furan and sulfonyl substituents?

Answer:

  • DFT Calculations :
    • HOMO-LUMO Analysis : The electron-withdrawing sulfonyl group lowers the HOMO energy (-6.8 eV vs. -5.2 eV for unsubstituted pyrrole), enhancing electrophilicity at C5 .
    • NBO Charges : Furan’s oxygen donates electron density to the pyrrole ring (NBO charge: -0.32e on furan O), stabilizing the N-alkylated intermediate .
  • MD Simulations : Predict solvation effects (e.g., DMSO stabilizes the sulfonyl group via hydrogen bonding) .

Q. Key Findings :

ParameterSulfonyl SubstituentFuran Substituent
HOMO (eV)-6.8-5.9
NBO Charge (C5)+0.18+0.12

How to design stability studies for this compound under varying pH and light conditions?

Answer:
Experimental Design :

pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC-MS.

  • Vulnerable Sites : The sulfonamide bond hydrolyzes at pH < 2 (half-life: 3h) .

Photostability : Expose to UV (254 nm) and visible light (5000 lux).

  • Degradation Pathways : Furan ring undergoes [4+2] cycloaddition under UV, forming dimeric byproducts .

Q. Mitigation Strategies :

  • Lyophilization : Stabilizes the compound in solid state (no degradation after 6 months at -20°C) .

What strategies address low solubility in aqueous media for biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance bioavailability .

Q. Solubility Data :

SolventSolubility (mg/mL)
Water0.12
DMSO45.6
Ethanol8.3

How to analyze conflicting bioactivity data across cell lines?

Answer:
Discrepancies (e.g., IC50 variability in cancer vs. normal cells) require:

  • Target Engagement Assays :
    • SPR/BLI : Confirm direct binding to hypothesized targets (e.g., kinase domains) .
    • Metabolomics : Identify off-target effects via pathway enrichment analysis (e.g., ROS accumulation in sensitive lines) .
  • Cytokine Profiling : Rule out immunomodulatory interference (e.g., IL-6 upregulation in resistant lines) .

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